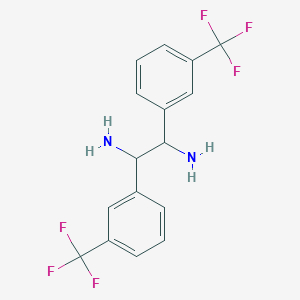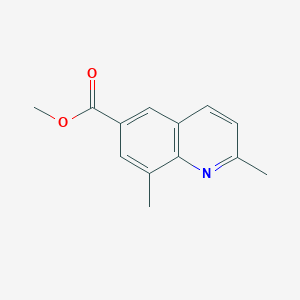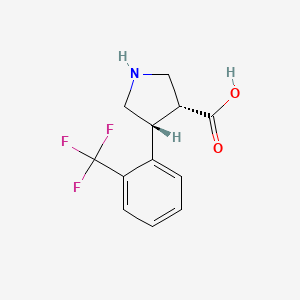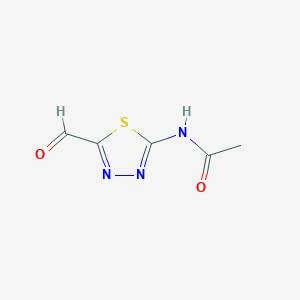
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
化学反应分析
Types of Reactions
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-(5-carboxy-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Investigated for its antimicrobial and antinociceptive properties
作用机制
The mechanism of action of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.
相似化合物的比较
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar compounds, such as:
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Known for its use as a carbonic anhydrase inhibitor in the treatment of glaucoma.
N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Studied for its antimicrobial properties.
Uniqueness
This compound is unique due to its formyl group, which allows it to undergo specific chemical reactions that are not possible with other thiadiazole derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Similar Compounds
- N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
- 5-acetamido-1,3,4-thiadiazole-2-sulfonamide
属性
分子式 |
C5H5N3O2S |
|---|---|
分子量 |
171.18 g/mol |
IUPAC 名称 |
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10) |
InChI 键 |
PHTQSMAPEHEXPU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NN=C(S1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



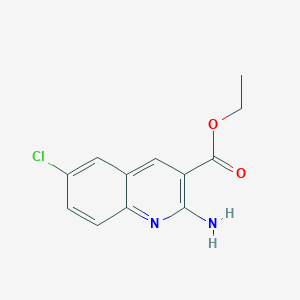
![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)

![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)

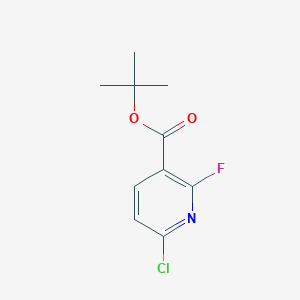
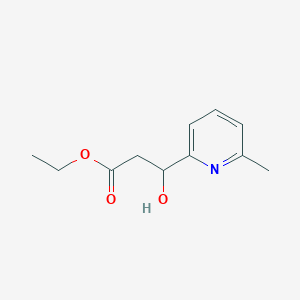
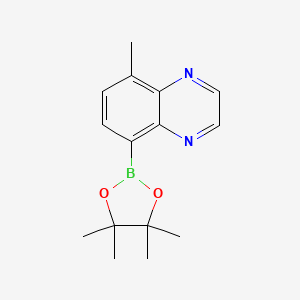
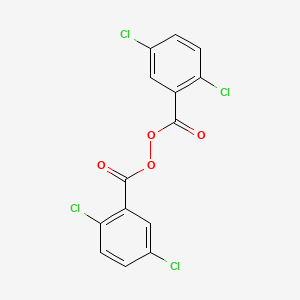
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
